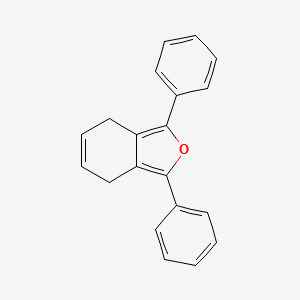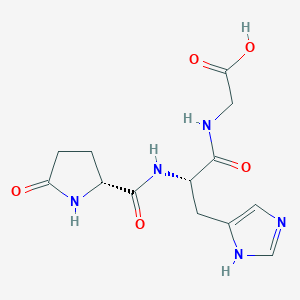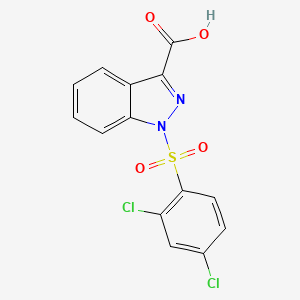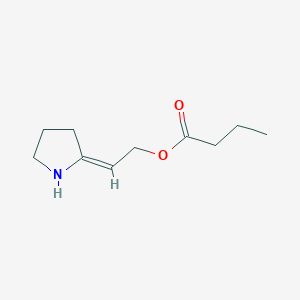![molecular formula C13H12N6O3 B12902363 2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol CAS No. 596824-24-7](/img/structure/B12902363.png)
2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a triazolopyridazine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and an ethanolamine moiety further enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of a hydrazine derivative with a dicarbonyl compound to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethanolamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction reactions and substituted ethanolamine derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to inhibit certain enzymes and receptors, leading to its biological effects. The nitrophenyl group may enhance its binding affinity to these targets, while the ethanolamine moiety can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazolo[3,4-b]pyridazine derivatives: These compounds share the triazolopyridazine core but differ in their substituents, leading to variations in their biological activities.
Nitrophenyl derivatives: Compounds with a nitrophenyl group exhibit similar reactivity in oxidation and reduction reactions.
Ethanolamine derivatives: These compounds have similar solubility and bioavailability properties due to the presence of the ethanolamine moiety.
Uniqueness
2-((3-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino)ethanol is unique due to its combination of a triazolopyridazine core, a nitrophenyl group, and an ethanolamine moiety. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
596824-24-7 |
|---|---|
Formule moléculaire |
C13H12N6O3 |
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
2-[[3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino]ethanol |
InChI |
InChI=1S/C13H12N6O3/c20-7-6-14-11-4-5-12-15-16-13(18(12)17-11)9-2-1-3-10(8-9)19(21)22/h1-5,8,20H,6-7H2,(H,14,17) |
Clé InChI |
VYSRBDHVMRBIBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2N=C(C=C3)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-Chloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidin-2-yl}-L-leucine](/img/structure/B12902316.png)




![Furo[2,3-f]-1,3-benzodioxole, 6,7-dihydro-6-methyl-](/img/structure/B12902341.png)





![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
